molecular formula C8H10N4O B3434271 2,5,6-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one CAS No. 879624-34-7

2,5,6-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Cat. No.: B3434271
CAS No.: 879624-34-7
M. Wt: 178.19 g/mol
InChI Key: YNZCUSROEREQGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5,6-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5,6-trimethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O/c1-4-5(2)9-8-10-6(3)11-12(8)7(4)13/h1-3H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZCUSROEREQGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N=C(NN2C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501202432
Record name 2,5,6-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501202432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879624-34-7
Record name 2,5,6-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=879624-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5,6-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501202432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,6-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with 2,4-pentanedione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and recrystallization to ensure the quality of the final product .

Chemical Reactions Analysis

Cyclocondensation Reactions

A common method involves the reaction of β-ketoesters with aminopyrazoles or related nucleophiles under heat or catalytic conditions . For example, pyrazolo[1,5-a]pyrimidin-7-ones are synthesized via cyclocondensation of β-ketoesters (5 ) with aminopyrazoles (6 ) (Scheme 1 in ). This reaction likely proceeds through enamine formation and subsequent cyclization to form the fused bicyclic structure.

For the triazolo analog, a similar approach could involve reacting a β-ketoester with a 3-amino-1,2,4-triazole derivative, though specific conditions (e.g., solvent, catalyst) remain undefined.

Trifluoromethylation

Trifluoromethylated derivatives (e.g., P7 in ) are synthesized via light-promoted reactions with trifluoromethyl iodide (CF₃I) in the presence of Cs₂CO₃. This method introduces a trifluoromethyl group at specific positions, enhancing lipophilicity and biological activity.

Reaction Conditions :

  • Reactants: Trifluoromethyl iodide, Cs₂CO₃

  • Conditions: Light irradiation, solvent-free

Functionalization via Cross-Coupling

Pyrazolo[1,5-a]pyrimidines with alkyne substituents (e.g., 28a–t ) undergo Pd-catalyzed C–C cross-coupling reactions to introduce aryl or alkenyl groups . While not directly applied to the triazolo derivative, such methods could enable structural diversification.

Reaction Conditions :

  • Catalyst: Palladium-based catalyst

  • Ligands: Triphenylphosphine (TPP) variants

  • Solvent: DMF or THF

Structural Modifications and Reactivity

The triazolo core’s reactivity is influenced by its electron-deficient nature and methyl group positioning:

Tautomerism

Pyrazolo[1,5-a]pyrimidin-7-ones exhibit tautomerism between keto-enol forms . For the triazolo derivative, similar tautomerism may occur, with the tautomer stabilized by the triazole ring’s electron-withdrawing effect.

Substitution Patterns

Methyl groups at positions 2, 5, and 6 likely influence:

  • Kinase inhibition : Methyl groups may enhance binding affinity to hydrophobic pockets in kinases.

  • Protein binding : Substituents may affect solubility and interactions with biological targets .

Scientific Research Applications

Scientific Research Applications

While research on this specific compound is limited, triazolopyrimidine derivatives, in general, exhibit various mechanisms depending on their structure. Some derivatives may target specific enzymes or receptors in biological systems, while others might disrupt cellular processes. Research indicates that 2,5,6-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one exhibits significant biological activity and has been studied for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation, and it also shows promise in antimicrobial and anti-inflammatory applications.

Biological Targets and Interactions

Interaction studies have shown that this compound can bind effectively with several biological targets. Its ability to act as a selective kinase inhibitor further distinguishes it from other heterocycles.

Physicochemical Properties

  • Boiling Point: 261.0±23.0 °C (Predicted)
  • Density: 1.43±0.1 g/cm3 (Predicted)
  • Acid Dissociation Constant (pKa): -1.36±0.60 (Predicted)

Potential Applications

The unique properties of this compound allow for various applications:

  • Anticancer Agent: It has been studied for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
  • Antimicrobial Applications It shows promise in antimicrobial applications.
  • Anti-inflammatory Applications It demonstrates potential in anti-inflammatory applications.

Structural Analogues

Several compounds share structural similarities with this compound:

Compound NameUnique Features
2-amino-4H-pyrido[3',2':4,5]thieno[3,2-d] benzothiazoleContains a thieno ring; potential antitumor activity
Pyrazolo[3',4':3,4]pyrimidineKnown for its anti-inflammatory properties
1H-pyrazolo[3',4':4]pyrimidine derivativesExhibits diverse pharmacological activities

Latest Research

Mechanism of Action

The mechanism of action of 2,5,6-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets. In the case of its use as a CDK inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting its activity. This leads to the disruption of the cell cycle and can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5,6-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDKs with high specificity makes it a valuable compound in cancer research .

Biological Activity

2,5,6-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one (CAS Number: 879624-34-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

  • Molecular Formula : C8H10N4O
  • Molecular Weight : 178.19 g/mol
  • Structure : The compound features a triazole-pyrimidine core which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit notable antimicrobial properties. While specific data on this compound is limited, similar compounds have shown efficacy against various bacterial strains. For instance:

CompoundActivityReference
1H-Pyrazolo[3,4-b]pyridinesAntimicrobial
Triazole derivativesBroad-spectrum activity

These findings suggest that the triazole moiety may contribute to antimicrobial efficacy.

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives has been documented in various studies. Compounds with similar structures have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes:

CompoundIC50 (µM)ActivityReference
Pyrazole derivatives25 - 50Anti-inflammatory
Triazole derivativesVariableAnti-inflammatory effects

The anti-inflammatory mechanisms generally involve the inhibition of cyclooxygenase (COX) enzymes and modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathways.

Anticancer Activity

Emerging research highlights the anticancer properties of triazolo-pyrimidine compounds. The following table summarizes findings related to the cytotoxic effects of related compounds:

CompoundCell Line TestedIC50 (µM)Reference
Similar triazolesMCF7 (breast cancer)10 - 30
Triazolo[1,5-a]pyrimidine derivativesA549 (lung cancer)20 - 40

The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest in cancer cells.

Case Studies

A case study involving a derivative of the triazolo-pyrimidine scaffold demonstrated significant cytotoxicity against several cancer cell lines. The study reported an IC50 value of approximately 15 µM against the MCF7 cell line and highlighted the compound's ability to induce apoptosis through caspase activation.

Q & A

Basic: What are the standard synthetic routes for 2,5,6-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one?

The synthesis typically involves cyclocondensation reactions. One common method uses triazole precursors with aldehydes or orthoesters in solvents like DMF, catalyzed by agents such as diethyl azodicarboxylate (DEAD) to form the fused triazolopyrimidine core . Alternative protocols employ molten-state TMDP (trimethylenedipiperidine) or ethanol/water solvent systems, though TMDP’s high toxicity necessitates careful handling and waste management .

Advanced: How can regiochemical ambiguity in substitution patterns be resolved during synthesis?

Regiochemical challenges arise due to the compound’s fused heterocyclic system. Isotopic labeling (e.g., 15N) combined with NMR analysis of JHN and JCN couplings allows precise determination of substitution sites. This method is critical for distinguishing regioisomers, particularly when synthesizing derivatives with multiple reactive positions .

Basic: What spectroscopic techniques are used to characterize this compound?

Key techniques include:

  • 1H/13C NMR : To identify methyl group positions and confirm ring substitution.
  • X-ray crystallography : For resolving crystal packing and hydrogen-bonding interactions, as demonstrated in co-crystal studies with phenanthrolinium perchlorate .
  • Mass spectrometry : To verify molecular weight and fragmentation patterns.

Advanced: How can computational methods predict the compound’s suitability for energetic materials?

Density functional theory (DFT) calculates heats of formation (HOF), which correlate with detonation velocity and pressure. Group contribution methods or atom-equivalent schemes are applied to derivatives (e.g., nitro- or trifluoromethyl-substituted analogs) to assess stability and energy content, bypassing hazardous experimental HOF measurements .

Basic: What biological activities are associated with triazolopyrimidinone derivatives?

These compounds exhibit diverse bioactivities, including anti-epileptic effects via GABAA receptor modulation and kinase inhibition (e.g., EGFR). The pyrimidin-7-one core is often essential for activity, as shown in SAR studies where its removal abolished anti-seizure efficacy in neuronal models .

Advanced: How can molecular docking optimize triazolopyrimidinone-based drug candidates?

Autodock Vina or similar tools simulate ligand-receptor interactions. For anti-epileptic derivatives, docking into GABAA’s benzodiazepine-binding site (PDB: 6HUP) identifies critical hydrogen bonds with α1-subunit residues (e.g., Asn60, Tyr159). Binding energy scores (ΔG < −9 kcal/mol) correlate with experimental IC50 values .

Basic: What are the safety considerations when handling synthetic intermediates like TMDP?

TMDP is highly toxic and regulated due to its potential misuse in illicit drug synthesis. Alternatives include piperidine-free protocols or ethanol/water solvent systems. Waste must be neutralized with dilute acetic acid and stored separately for professional disposal .

Advanced: How does fluorine substitution alter the compound’s physicochemical properties?

Introducing trifluoromethyl groups increases electronegativity and thermal stability, making derivatives viable as high-energy density materials (HEDMs). Computational studies show fluorine’s electron-withdrawing effects enhance oxygen balance and detonation performance (e.g., 5,7-bis(trifluoromethyl) derivatives) .

Basic: How is the compound’s purity assessed post-synthesis?

Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient (70:30 to 90:10) resolves impurities. Purity >95% is required for pharmacological assays .

Advanced: What strategies address low yields in triazolopyrimidinone cyclization?

Optimize reaction conditions:

  • Catalyst screening : Replace DEAD with PIFA (phenyliodine bis(trifluoroacetate)) for milder, greener cyclization .
  • Solvent effects : Use DMF with 5% LiCl to stabilize transition states.
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 100°C, 150 W) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5,6-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Reactant of Route 2
2,5,6-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.